

An In-depth Technical Guide to the Solubility of 2-Bromo-4'-hydroxyacetophenone

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Compound of Interest

Compound Name: 2-Bromo-4'-hydroxyacetophenone

Cat. No.: B028259

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This technical guide provides a comprehensive overview of the solubility of **2-Bromo-4'-hydroxyacetophenone**, a key intermediate in pharmaceutical synthesis and a known inhibitor of protein tyrosine phosphatases. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of its role in relevant signaling pathways.

Section 1: Solubility Data of 2-Bromo-4'-hydroxyacetophenone

The solubility of **2-Bromo-4'-hydroxyacetophenone** is a critical parameter for its application in various experimental and developmental settings. While comprehensive quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature, this section compiles the available information to guide researchers in solvent selection and experimental design.

The compound's structure, featuring both a polar hydroxyl group and a brominated acetyl group, results in a nuanced solubility profile. It is a white to light beige crystalline solid at room temperature.^[1]

Table 1: Quantitative Solubility of **2-Bromo-4'-hydroxyacetophenone**

Solvent	Chemical Formula	Molar Mass (g/mol)	Solubility (mg/mL)	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	60	Not Specified
Ethanol	C ₂ H ₅ OH	46.07	20	Not Specified

Table 2: Qualitative Solubility of **2-Bromo-4'-hydroxyacetophenone**

Solvent	Chemical Formula	Molar Mass (g/mol)	Solubility Description
Chloroform	CHCl ₃	119.38	Slightly Soluble[2][3]
Methanol	CH ₃ OH	32.04	Slightly Soluble[2][3]
Water	H ₂ O	18.02	Insoluble

Section 2: Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like **2-Bromo-4'-hydroxyacetophenone**, based on the widely accepted "shake-flask" method.[4][5] This method is considered the gold standard for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of **2-Bromo-4'-hydroxyacetophenone** in a given solvent at a specified temperature.

Materials:

- **2-Bromo-4'-hydroxyacetophenone** (crystalline powder)
- Solvent of interest (e.g., ethanol, DMSO, water)
- Analytical balance

- Spatula
- Glass vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.45 μm PTFE)
- Syringes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrumentation)
- Mobile phase for HPLC analysis

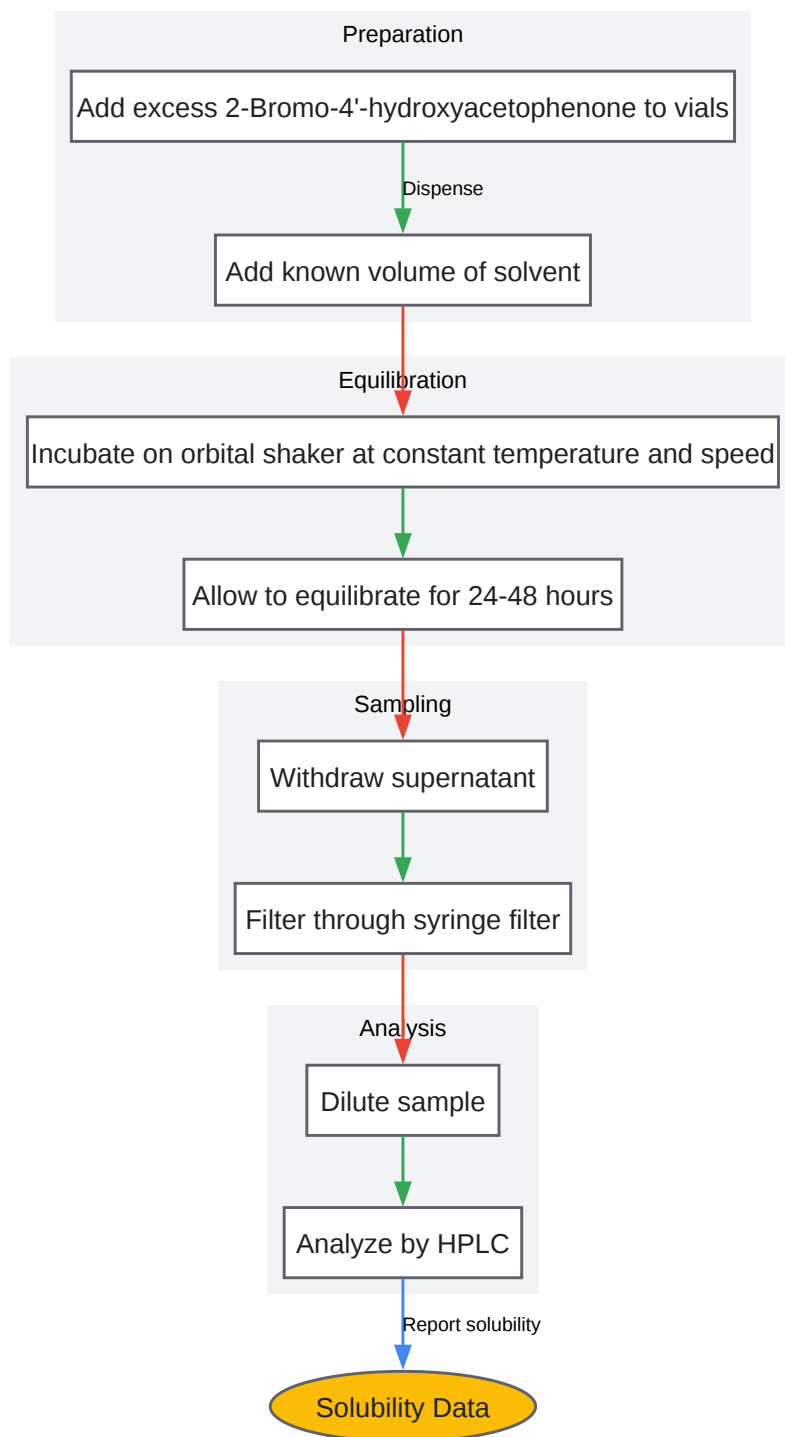
Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **2-Bromo-4'-hydroxyacetophenone** to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
 - Add a known volume of the desired solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
 - Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.^[5]
- Sample Collection and Preparation:

- After the equilibration period, cease agitation and allow the excess solid to sediment.
- Carefully withdraw a clear aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
- Analysis:
 - Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC method to determine the concentration of **2-Bromo-4'-hydroxyacetophenone**. A standard calibration curve should be prepared for accurate quantification.
- Data Reporting:
 - Calculate the solubility in mg/mL or mol/L.
 - The experiment should be performed in triplicate to ensure the reproducibility of the results.

Below is a graphical representation of the experimental workflow.

Experimental Workflow for Solubility Determination

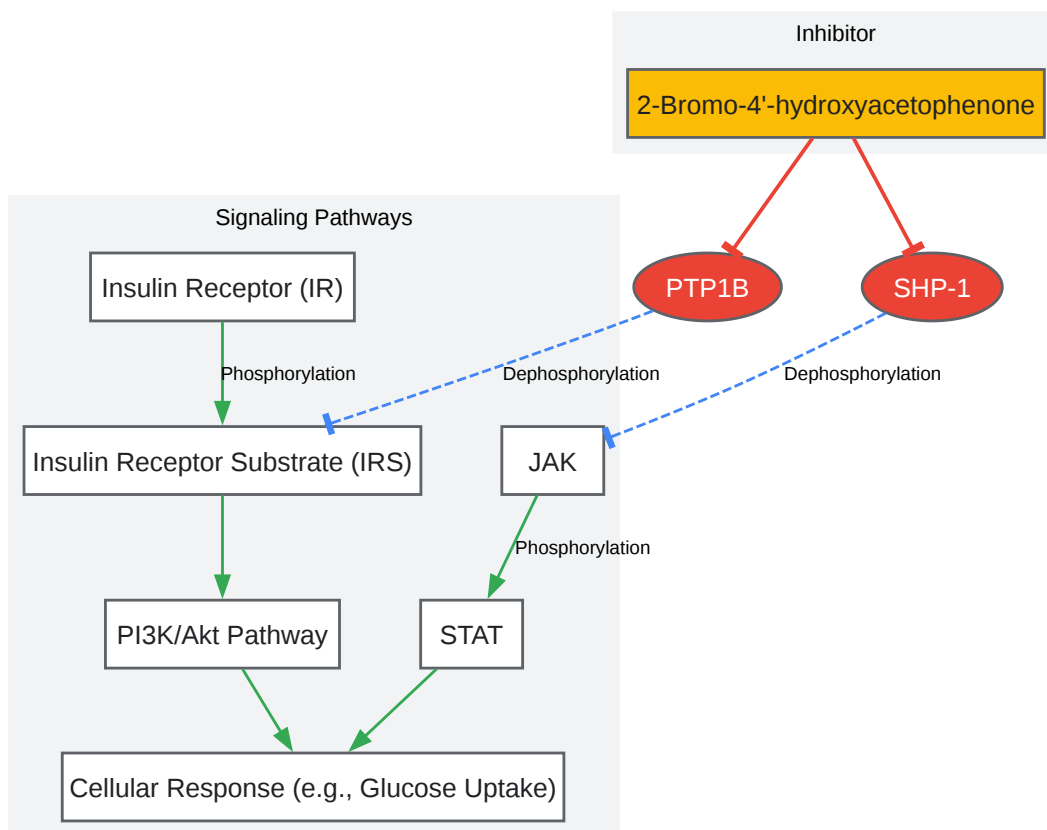
[Click to download full resolution via product page](#)Workflow for determining the solubility of **2-Bromo-4'-hydroxyacetophenone**.

Section 3: Role in Signaling Pathways

2-Bromo-4'-hydroxyacetophenone is recognized as a cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against Protein Tyrosine Phosphatase 1B (PTP1B) and SH2 domain-containing phosphatase 1 (SHP-1).^{[2][3]} These enzymes are critical negative regulators in various signaling pathways, including the insulin signaling cascade. By inhibiting PTP1B and SHP-1, **2-Bromo-4'-hydroxyacetophenone** can modulate these pathways, making it a valuable tool for research in areas such as diabetes and inflammation.

The diagram below illustrates the inhibitory action of **2-Bromo-4'-hydroxyacetophenone** on the PTP1B and SHP-1 signaling pathways.

Inhibitory Action of 2-Bromo-4'-hydroxyacetophenone

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Inhibition of PTP1B and SHP-1 by **2-Bromo-4'-hydroxyacetophenone**.

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